2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione
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Overview
Description
2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione is a complex organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitroethyl group, and a phenylindene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of an ethyl group to the nitro-substituted aromatic ring through an alkylation reaction, often using ethyl halides and a strong base.
Cyclization: The formation of the indene-dione core through a cyclization reaction, which may involve the use of catalysts and specific reaction conditions to ensure the correct formation of the indene ring.
Final Assembly: The final step involves the coupling of the methoxyphenyl-nitroethyl intermediate with a phenylindene-dione precursor, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl-1H-indole: Shares the methoxyphenyl group but has an indole core instead of an indene-dione core.
4-methoxyphenyl-1H-imidazole: Similar methoxyphenyl group but with an imidazole core.
Uniqueness
2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione is unique due to its combination of a methoxyphenyl group, a nitroethyl group, and a phenylindene-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-30-18-13-11-16(12-14-18)21(15-25(28)29)24(17-7-3-2-4-8-17)22(26)19-9-5-6-10-20(19)23(24)27/h2-14,21H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREJMZKFEFSELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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